Magnesium chlorate

Description

Properties

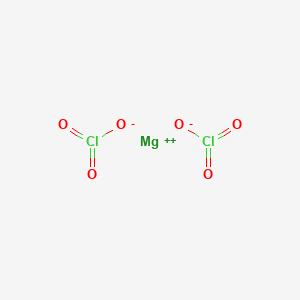

IUPAC Name |

magnesium;dichlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO3.Mg/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNSKJSUQWKSAM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(ClO3)2, Cl2MgO6 | |

| Record name | MAGNESIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | magnesium chlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_chlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10192-29-7 (ammonium salt), 7791-10-8 (strontium salt), 7791-19-7 (hexahydrate), 7790-93-4 (Parent) | |

| Record name | Magnesium chlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30890653 | |

| Record name | Chloric acid, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium chlorate appears as white deliquescent crystals or powder. Soluble in water and denser than water. Poses a dangerous fire risk when in contact with organic materials or heat. May be irritating to skin, eyes and mucous membranes. Used to make other chemicals. | |

| Record name | MAGNESIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10326-21-3 | |

| Record name | MAGNESIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium chlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloric acid, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium chlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM CHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M536P01U3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Anhydrous Magnesium Chlorate

Introduction

Magnesium chlorate (Mg(ClO₃)₂) is an inorganic compound known in several hydrated forms, most commonly as the hexahydrate (Mg(ClO₃)₂·6H₂O).[1] The anhydrous form is of particular interest due to its properties as a strong oxidizing agent and potential applications as a desiccant and in pyrotechnic compositions. However, the synthesis of anhydrous this compound is a significant challenge due to the thermal lability of its hydrated precursors. Simple heating of the hydrates does not yield the anhydrous salt; instead, it leads to decomposition.[1] This guide provides a detailed overview of the synthesis of hydrated this compound and explores the critical challenges and theoretical pathways to achieving the anhydrous state, drawing parallels from the established chemistry of similar magnesium halides.

Part 1: Synthesis of Hydrated this compound (Mg(ClO₃)₂·6H₂O)

The most common and straightforward laboratory-scale synthesis of this compound involves a metathesis reaction between barium chlorate and magnesium sulfate.[1][2] This method leverages the insolubility of barium sulfate to drive the reaction to completion, leaving the desired this compound in the aqueous solution.

Experimental Protocol: Metathesis Reaction

Objective: To synthesize this compound hexahydrate via the reaction of barium chlorate monohydrate and magnesium sulfate heptahydrate.[2]

Materials:

-

Barium chlorate monohydrate (Ba(ClO₃)₂·H₂O)

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Deionized water

-

Ethanol

Equipment:

-

Beakers

-

Stirring rod or magnetic stirrer

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Crystallizing dish

Procedure:

-

Preparation of Reactant Solutions: Prepare equimolar aqueous solutions of barium chlorate monohydrate and magnesium sulfate heptahydrate.

-

Reaction: Slowly add the magnesium sulfate solution to the barium chlorate solution under constant stirring. A white precipitate of barium sulfate (BaSO₄) will form immediately.[1] The reaction is: Ba(ClO₃)₂ + MgSO₄ → BaSO₄↓ + Mg(ClO₃)₂

-

Stirring: Continue to stir the mixture for approximately three hours to ensure the reaction goes to completion.

-

Separation: Separate the barium sulfate precipitate from the supernatant containing the dissolved this compound. This is effectively achieved by centrifuging the mixture for 30 minutes at 5000 rpm.[2]

-

Isolation: Carefully decant or pipette the supernatant, which is the aqueous solution of this compound. Discard the barium sulfate pellet.[2]

-

Concentration: Transfer the supernatant to a rotary evaporator to reduce the volume of water.

-

Crystallization: Transfer the concentrated solution to a crystallizing dish. Allow for slow evaporation of the remaining water at room temperature. Colorless single crystals of this compound hexahydrate (Mg(ClO₃)₂·6H₂O) will form.[2]

-

Purification (Optional): The resulting crystals can be further purified by recrystallization from ethanol.[2]

Part 2: The Challenge of Dehydration

The primary obstacle in preparing anhydrous this compound is the hydrolysis that occurs upon heating its hydrates. This behavior is well-documented for magnesium chloride (MgCl₂) and is analogous for the chlorate salt.[3][4] Instead of simply losing water of crystallization, the compound decomposes, forming basic salts and ultimately magnesium oxide.

Thermal Decomposition Pathway

Heating this compound hexahydrate initiates a stepwise dehydration process that is quickly overtaken by decomposition.[1]

Quantitative Data: Thermal Decomposition of Mg(ClO₃)₂·6H₂O

| Temperature (°C) | Event | Products |

| 35 | Decomposes to tetrahydrate | Mg(ClO₃)₂·4H₂O |

| 65 | Dehydrates to dihydrate | Mg(ClO₃)₂·2H₂O |

| 80 | Forms a basic salt | Intermediate basic this compound compounds |

| 120 | Complete decomposition | MgO, H₂O, O₂, Cl₂ |

Table based on data from Wikipedia.[1]

This decomposition pathway demonstrates that direct thermal dehydration in air is not a viable method for producing the anhydrous salt. The process is dominated by hydrolysis, where the water molecules coordinate with the Mg²⁺ ion and react to form hydroxides and oxides.[3]

Theoretical Protocol: Dehydration Under Reactive Atmosphere

To suppress hydrolysis, the dehydration must be conducted in an atmosphere that shifts the equilibrium away from the formation of oxides and hydroxides. For magnesium chloride, this is achieved by heating in a stream of dry hydrogen chloride (HCl) gas.[4][5] A similar approach is the most plausible route for dehydrating this compound.

Warning: This is a theoretical procedure based on analogous chemistry. Working with heated chlorates and reactive gases is extremely hazardous and should only be attempted by qualified professionals in a controlled environment with appropriate safety measures. Chlorates are powerful oxidizers and can form explosive mixtures.

Objective: To dehydrate Mg(ClO₃)₂·6H₂O to anhydrous Mg(ClO₃)₂ by suppressing hydrolysis.

Materials:

-

This compound hexahydrate (Mg(ClO₃)₂·6H₂O)

-

Dry, inert gas (e.g., Argon)

-

Anhydrous hydrogen chloride (HCl) gas (optional, high-risk)

Equipment:

-

Tube furnace with programmable temperature control

-

Quartz or borosilicate glass tube

-

Gas flow controllers

-

Schlenk line or similar apparatus for handling air-sensitive materials

-

Gas scrubber/trap for effluent gas

Procedure:

-

Sample Preparation: Place a sample of finely ground Mg(ClO₃)₂·6H₂O in a combustion boat and place it in the center of the furnace tube.

-

Inert Purge: Purge the system with a stream of dry, inert gas (e.g., Argon) to remove all atmospheric air and moisture.

-

Low-Temperature Dehydration: Begin slowly heating the sample under the inert gas flow. A very gradual temperature ramp to just above 100°C will remove the bulk of the water.

-

Reactive Atmosphere Introduction: To remove the final, tightly bound water molecules and prevent hydrolysis at higher temperatures, introduce a slow stream of dry HCl gas into the inert gas flow.[5] The HCl atmosphere helps to suppress the formation of Mg-O and Mg-OH bonds by Le Châtelier's principle.

-

High-Temperature Dehydration: Slowly increase the temperature. The final temperature required would need to be determined experimentally but should be kept well below the decomposition temperature of the anhydrous salt itself.

-

Final Purge and Cooling: Once dehydration is complete, switch the gas flow back to pure inert gas and maintain it while the furnace cools to room temperature.

-

Product Handling: The resulting white, crystalline solid should be handled under anhydrous conditions (e.g., in a glovebox) as it will be extremely hygroscopic.

Conclusion

While the synthesis of hydrated this compound is well-established, the production of its anhydrous form remains a significant chemical challenge. Direct thermal dehydration is not feasible due to the salt's propensity for hydrolysis and decomposition. The most promising route to anhydrous this compound involves a carefully controlled dehydration under a reactive atmosphere of dry hydrogen chloride gas, a technique proven effective for the analogous magnesium chloride. This process requires specialized equipment and stringent safety protocols due to the hazardous nature of the materials involved. Further research is necessary to optimize the experimental conditions, such as temperature ramps and gas flow rates, to successfully isolate pure, anhydrous this compound.

References

The Thermal Decomposition Pathway of Magnesium Chlorate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium chlorate, an inorganic compound with the formula Mg(ClO₃)₂, is a subject of interest due to its potential applications and the presence of its hydrated forms on planetary bodies such as Mars. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and utilization. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of this compound, addressing both its hydrated and anhydrous forms. It is important to note that the existing scientific literature presents conflicting information regarding the final decomposition products. This document will detail both proposed pathways and highlight the areas where further research is required to resolve these ambiguities.

Introduction

The thermal decomposition of metal chlorates is a well-studied area of inorganic chemistry, typically yielding a metal chloride and oxygen gas. However, the decomposition of hydrated salts can introduce more complex reaction pathways, including hydrolysis and the formation of oxides and other gaseous products. This compound is commonly found as a hexahydrate, Mg(ClO₃)₂·6H₂O, and its decomposition is initiated by the loss of water molecules.

Proposed Thermal Decomposition Pathways

Two primary decomposition pathways for this compound have been proposed in the literature. The first pathway follows the expected decomposition for metal chlorates, while the second, more complex pathway is described for the hydrated form.

Pathway 1: Decomposition to Magnesium Chloride and Oxygen

The most commonly cited thermal decomposition reaction for anhydrous this compound results in the formation of magnesium chloride and oxygen gas. This reaction is analogous to the decomposition of other metal chlorates[1][2][3][4][5].

Overall Reaction: Mg(ClO₃)₂(s) → MgCl₂(s) + 3O₂(g)[1][2][3][5]

This pathway is characterized by a single decomposition step following dehydration.

Pathway 2: Decomposition of Hydrated this compound to Magnesium Oxide

A more complex, multi-step decomposition pathway has been described for this compound hexahydrate (Mg(ClO₃)₂·6H₂O). This pathway involves sequential dehydration followed by the decomposition of a basic salt to magnesium oxide, chlorine, oxygen, and water[6].

The initial stages involve the loss of water of hydration at relatively low temperatures:

-

Step 1: At approximately 35°C, the hexahydrate loses two water molecules to form the tetrahydrate. Mg(ClO₃)₂·6H₂O(s) → Mg(ClO₃)₂·4H₂O(s) + 2H₂O(g)[6]

-

Step 2: At around 65°C, a further two water molecules are lost, yielding the dihydrate. Mg(ClO₃)₂·4H₂O(s) → Mg(ClO₃)₂·2H₂O(s) + 2H₂O(g)[6]

-

Step 3: At 80°C, the dihydrate begins to decompose, forming a basic salt[6].

-

Step 4: Upon further heating to 120°C, the final decomposition occurs, producing magnesium oxide, chlorine, oxygen, and water[6].

The exact stoichiometry of the final decomposition step in this pathway is not well-defined in the available literature.

Quantitative Data

A thorough review of the scientific literature did not yield detailed quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) specifically for the thermal decomposition of this compound. Such data, including onset and peak decomposition temperatures, percentage mass loss for each step, and enthalpy of decomposition, are essential for a complete understanding of the process. The following table summarizes the limited temperature data available for the decomposition of the hydrated form.

| Decomposition Step | Compound | Temperature (°C) | Products |

| Dehydration | Mg(ClO₃)₂·6H₂O | 35 | Mg(ClO₃)₂·4H₂O + 2H₂O[6] |

| Dehydration | Mg(ClO₃)₂·4H₂O | 65 | Mg(ClO₃)₂·2H₂O + 2H₂O[6] |

| Formation of Basic Salt | Mg(ClO₃)₂·2H₂O | 80 | Basic Salt[6] |

| Final Decomposition | Basic Salt | 120 | MgO + Cl₂ + O₂ + H₂O[6] |

Experimental Protocols

While specific experimental protocols for the thermal analysis of this compound are not detailed in the reviewed literature, a general methodology can be outlined based on standard practices for thermal analysis of inorganic salts.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and mass loss associated with the decomposition steps.

-

Apparatus: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) for evolved gas analysis.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound (e.g., hexahydrate) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically between 5 and 20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the onset and peak temperatures of mass loss events. The percentage mass loss for each step is calculated and compared with theoretical values for proposed reactions. The coupled mass spectrometer identifies the gaseous species evolved at each decomposition stage.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal events such as melting, dehydration, and decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated copper). An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: The same heating rate as the TGA experiment is typically used to allow for direct comparison of results.

-

Temperature Range: The temperature range should cover all expected thermal events.

-

Atmosphere: A controlled atmosphere of an inert gas is maintained.

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting, dehydration) and exothermic (e.g., some decompositions, crystallization) events. The enthalpy change (ΔH) for each event is determined by integrating the peak area.

Visualization of Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the two proposed thermal decomposition pathways for this compound.

Caption: Proposed decomposition of anhydrous this compound.

Caption: Proposed decomposition of this compound hexahydrate.

Conclusion and Future Work

The thermal decomposition of this compound is a complex process that is not yet fully elucidated. The available literature presents two conflicting pathways, particularly concerning the final decomposition products of the hydrated form. While the decomposition of anhydrous metal chlorates to their respective chlorides and oxygen is a well-established trend, the potential for hydrolysis in hydrated salts can lead to the formation of metal oxides.

To resolve the existing ambiguities, a detailed experimental investigation using modern thermal analysis techniques is required. Specifically, a study employing TGA coupled with mass spectrometry (TGA-MS) and DSC would provide definitive identification of evolved gases and precise measurements of mass loss and enthalpy changes at each stage of the decomposition. Such a study would be invaluable for accurately defining the complete thermal decomposition pathway of this compound and its hydrates, providing essential data for researchers and professionals in various scientific fields.

References

An In-depth Technical Guide to the Hygroscopic Properties of Magnesium Chlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium chlorate, with the chemical formula Mg(ClO₃)₂, is a powerful oxidizing agent. It exists in several hydrated forms, including the anhydrous salt, a dihydrate, and a hexahydrate.[] A key physicochemical characteristic of this compound is its hygroscopicity, the ability to attract and hold water molecules from the surrounding environment. This property is critical in the handling, storage, and formulation of this compound, as moisture sorption can significantly impact its physical and chemical stability, including its crystalline structure, powder flow, and reactivity.

This technical guide provides a comprehensive overview of the hygroscopic properties of this compound. It details the theoretical background of hygroscopicity, deliquescence, and moisture sorption isotherms. Furthermore, it presents standardized experimental protocols for quantifying these properties, enabling researchers to accurately assess the moisture sensitivity of this compound and other hygroscopic materials.

Fundamental Concepts

Hygroscopicity and Deliquescence

Hygroscopicity is the tendency of a solid substance to absorb moisture from the air. The degree of hygroscopicity varies between substances, from slight moisture adsorption on the surface to the absorption of significant amounts of water, leading to changes in physical state.

A related and more extreme phenomenon is deliquescence . This occurs when a hygroscopic substance absorbs so much moisture from the atmosphere that it dissolves and forms a liquid solution. The critical relative humidity (CRH) is the specific relative humidity of the atmosphere at or above which a solid substance will deliquesce at a given temperature.[2]

Moisture Sorption Isotherms

A moisture sorption isotherm is a graphical representation of the relationship between the moisture content of a substance and the equilibrium relative humidity (ERH) of the surrounding air at a constant temperature.[3] These isotherms are crucial for understanding how a material will behave in different humidity environments and are unique to each substance.[4] They provide valuable data for determining appropriate storage conditions, packaging requirements, and predicting physical stability.[4]

Quantitative Data on Hygroscopicity

Table 1: Illustrative Hygroscopicity Data

| Parameter | Value | Temperature (°C) | Notes |

| Magnesium Chloride (Illustrative) | |||

| Critical Relative Humidity (CRH) | ~33% | 20 | The RH at which deliquescence begins. |

| This compound (Anticipated Data) | |||

| Critical Relative Humidity (CRH) | Data to be determined | 25 | A key parameter for handling and storage. |

| Equilibrium Moisture Content @ 40% RH | Data to be determined | 25 | From moisture sorption isotherm. |

| Equilibrium Moisture Content @ 60% RH | Data to be determined | 25 | From moisture sorption isotherm. |

| Equilibrium Moisture Content @ 80% RH | Data to be determined | 25 | From moisture sorption isotherm. |

Experimental Protocols

The following are detailed methodologies for determining the hygroscopic properties of powdered substances like this compound.

Static Gravimetric Method for Critical Relative Humidity (CRH) Determination

This method involves exposing a sample to environments of known, constant relative humidity and observing the point at which significant water uptake and deliquescence occur.

4.1.1 Principle

A series of closed chambers, each containing a saturated salt solution, are used to maintain a specific, constant relative humidity.[6][7][8][9][10] A pre-weighed sample of anhydrous this compound is placed in each chamber, and the change in mass is monitored over time.

4.1.2 Materials and Apparatus

-

Anhydrous this compound powder (pre-dried under vacuum at an appropriate temperature).

-

Analytical balance (readable to at least 0.1 mg).

-

A series of desiccators or sealed glass chambers.

-

Petri dishes or weighing boats.

-

Various inorganic salts for preparing saturated solutions (e.g., lithium chloride, magnesium chloride, sodium chloride, potassium nitrate to achieve a range of RH values).

-

Distilled or deionized water.

-

Hygrometer for verifying the RH in the chambers.

4.1.3 Procedure

-

Preparation of Constant Humidity Chambers: Prepare saturated solutions of various salts by adding an excess of the salt to distilled water in each desiccator. A slushy consistency indicates a properly prepared solution. This method is outlined in the ASTM E104 standard.[6][7][8][9][10]

-

Sample Preparation: Dry the this compound sample to a constant weight under vacuum and record the initial mass (m_initial).

-

Exposure: Place a pre-weighed sample of the dried this compound into each of the constant humidity chambers.

-

Gravimetric Monitoring: At regular time intervals (e.g., 2, 4, 8, 12, 24 hours), remove the samples and quickly weigh them, recording the mass (m_t).

-

Data Analysis: Calculate the percentage change in mass at each time point for each relative humidity level. The CRH is identified as the lowest relative humidity at which a significant, continuous increase in mass is observed, leading to the formation of a liquid.

Dynamic Vapor Sorption (DVS) Analysis for Moisture Sorption Isotherms

DVS is a gravimetric technique that measures the mass of a sample as it is exposed to a precisely controlled flow of gas with varying relative humidity at a constant temperature.[3][11]

4.2.1 Principle

The DVS instrument continuously flows a carrier gas (typically nitrogen) with a specified water vapor concentration over a small sample of the material, which is situated on a highly sensitive microbalance.[12] The instrument records the change in mass as the relative humidity is incrementally increased and then decreased, allowing for the generation of both sorption and desorption isotherms.[3][13]

4.2.2 Apparatus

-

Dynamic Vapor Sorption (DVS) Analyzer.

-

Anhydrous this compound powder.

-

Nitrogen gas supply (high purity).

-

Distilled or deionized water for the vapor generator.

4.2.3 Procedure

-

Sample Preparation: Place a small, accurately weighed amount of anhydrous this compound (typically 5-20 mg) onto the DVS sample pan.

-

Initial Drying: Start the experiment with a drying step, typically by exposing the sample to 0% relative humidity at the desired experimental temperature (e.g., 25°C) until the mass stabilizes. This establishes the dry mass of the sample.

-

Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the instrument will hold the RH constant until the sample mass reaches equilibrium (i.e., the rate of mass change falls below a set threshold).

-

Desorption Phase: After reaching the maximum RH, program the instrument to decrease the humidity in the same stepwise manner back down to 0% RH, again allowing for mass equilibrium at each step.

-

Data Analysis: The instrument's software plots the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity for both the sorption and desorption phases. The resulting graph is the moisture sorption isotherm.

Visualizations

Experimental Workflow for CRH Determination

Caption: Workflow for determining Critical Relative Humidity (CRH) using the static gravimetric method.

Dynamic Vapor Sorption (DVS) Experimental Workflow

Caption: Logical workflow for generating a moisture sorption isotherm using Dynamic Vapor Sorption (DVS).

References

- 2. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 3. Dynamic Vapor Sorption - Automated Systems | METTLER TOLEDO [lab-equip.net]

- 4. qia.cz [qia.cz]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. standards.globalspec.com [standards.globalspec.com]

- 9. standards.globalspec.com [standards.globalspec.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. Dynamic Vapor Sorption DVS - [waterdamage-metairiela.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to Magnesium Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of magnesium chlorate, focusing on its chemical identifiers, physical and chemical properties, synthesis, and analytical methods. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may work with or encounter this compound.

Chemical Identifiers and Physical Properties

This compound, an inorganic salt, is a powerful oxidizing agent. It is most commonly found in its hydrated forms. Below is a summary of its key identifiers and physical and chemical properties.

Table 1: Identifiers for this compound

| Identifier | Anhydrous this compound | This compound Dihydrate | This compound Hexahydrate |

| CAS Number | 10326-21-3[1] | 36355-97-2 | 7791-19-7 |

| PubChem CID | 25155[1] | 71437298 | 146100 |

| EC Number | 233-711-1[1] | - | - |

| UN Number | 2723[1] | 2723 | 2723 |

| Chemical Formula | Mg(ClO₃)₂[1] | Mg(ClO₃)₂·2H₂O | Mg(ClO₃)₂·6H₂O |

| Molecular Weight | 191.21 g/mol [1] | 227.24 g/mol | 299.30 g/mol |

| InChIKey | NNNSKJSUQWKSAM-UHFFFAOYSA-L | YTXOASNCVSJHNM-UHFFFAOYSA-L | XKPLAISKKLSAQQ-UHFFFAOYSA-L |

| UNII | M536P01U3N[1] | - | - |

| DSSTox Substance ID | DTXSID30890653[1] | - | DTXSID30999110 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | White deliquescent crystals or powder[2] |

| Solubility | Soluble in water and alcohol |

| Melting Point | Approximately 35 °C (decomposes on further heating) |

| Boiling Point | Decomposes at 120 °C |

| Density | 2.889 g/cm³ (anhydrous) |

| Hazards | Strong oxidizer, fire risk in contact with organic materials[2] |

Experimental Protocols

Synthesis of this compound Hydrates

A common laboratory-scale synthesis of this compound hydrates involves a metathesis reaction between barium chlorate and magnesium sulfate. This method relies on the precipitation of insoluble barium sulfate, leaving the desired this compound in the aqueous solution.

Materials:

-

Barium chlorate monohydrate (Ba(ClO₃)₂·H₂O)

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Distilled water

-

Ethanol

Procedure:

-

Solution Preparation: Prepare two separate aqueous solutions. Dissolve 1.0 mmol of barium chlorate monohydrate in 20 mL of distilled water. In a separate beaker, dissolve 1.0 mmol of magnesium sulfate heptahydrate in 20 mL of distilled water.

-

Reaction: Slowly add the magnesium sulfate solution to the barium chlorate solution while constantly stirring. A white precipitate of barium sulfate will form.

-

Separation: After allowing the reaction to proceed for three hours, centrifuge the mixture for 30 minutes at 5000 rpm to pellet the barium sulfate precipitate.

-

Isolation: Carefully decant the supernatant containing the dissolved this compound and transfer it to a rotary evaporator to concentrate the solution.

-

Crystallization:

-

For this compound Hexahydrate: Recrystallize the concentrated solution from an aqueous solution by slow evaporation at room temperature.

-

For this compound Dihydrate: Recrystallize the concentrated solution from absolute ethanol by slow evaporation at room temperature.

-

Workflow for the Synthesis of this compound Hydrates

Caption: Workflow for the synthesis of this compound hydrates.

Analytical Methods for Chlorate Determination

The determination of chlorate ions in various matrices is crucial for quality control and safety assessment. Ion chromatography is a widely used and effective technique for this purpose.

Principle of Ion Chromatography (IC):

Ion chromatography separates ions and polar molecules based on their affinity to an ion exchanger. The sample is introduced into a stream of eluent, which passes through a chromatographic column packed with a stationary phase. The separated ions are then detected, typically by conductivity.

General Protocol for Chlorate Analysis by IC:

-

Sample Preparation: The preparation method will vary depending on the sample matrix. For solid samples, dissolution in deionized water followed by filtration is a common approach.

-

Instrumentation: An ion chromatograph equipped with a suitable anion-exchange column (e.g., Dionex IonPac AS19) and a suppressed conductivity detector is used.

-

Eluent: A potassium hydroxide (KOH) gradient is often employed as the eluent.

-

Calibration: A series of standard solutions of known chlorate concentrations are prepared and analyzed to generate a calibration curve.

-

Analysis: The prepared sample is injected into the ion chromatograph, and the resulting chromatogram is recorded. The retention time of the peak corresponding to chlorate is used for identification, and the peak area is used for quantification against the calibration curve.

Chemical Reactions

Decomposition of this compound

Upon heating, this compound undergoes thermal decomposition to produce magnesium chloride and oxygen gas. This reaction is characteristic of metal chlorates.

Balanced Chemical Equation:

Mg(ClO₃)₂(s) → MgCl₂(s) + 3O₂(g)

Decomposition Reaction of this compound

Caption: Thermal decomposition of this compound.

Applications and Relevance in Research and Development

While direct applications of this compound in drug development are not prominent, its constituent ions and related compounds have relevance in the pharmaceutical and research sectors.

-

Laboratory Reagent: Due to its strong oxidizing properties, this compound can be used as an oxidizing agent in chemical synthesis. It is also a very effective drying agent (desiccant), although its use for this purpose has declined due to the potential hazards associated with perchlorates.

-

Source of Magnesium Ions: In a research context, this compound can serve as a soluble source of magnesium ions for various studies. Magnesium is a biologically important element, and its salts are used in various pharmaceutical preparations. Magnesium chloride, a related compound, is used in injectable solutions for treating magnesium deficiency, in oral supplements, and in oral rehydration therapies.[3]

-

Analytical Chemistry: The analytical methods developed for chlorate are relevant in assessing the purity of substances and in environmental monitoring, which are important aspects of drug development and manufacturing.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care.

-

Fire and Explosion Hazard: It poses a significant fire and explosion risk when in contact with organic materials, reducing agents, or upon heating.[2]

-

Irritant: It may be irritating to the skin, eyes, and mucous membranes.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials.

This guide provides foundational technical information on this compound. For specific applications, researchers should consult detailed safety data sheets and relevant scientific literature.

References

A Technical Guide to the Thermodynamic Properties of Magnesium Chlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of magnesium chlorate hexahydrate, Mg(ClO₃)₂·6H₂O. The document collates available data on its physical characteristics, thermal decomposition, and crystal structure. Due to the limited availability of specific experimental thermodynamic data in readily accessible literature, this guide also outlines the standard methodologies for determining such properties and presents data for the related compound, magnesium chloride hexahydrate, for comparative purposes.

Core Physical and Chemical Properties

This compound hexahydrate is a white, crystalline solid that is soluble in water and acetone. It is thermally labile, meaning it is susceptible to decomposition upon heating.

Table 1: Physical and Chemical Properties of this compound Hexahydrate

| Property | Value |

| Chemical Formula | Mg(ClO₃)₂·6H₂O |

| Molar Mass | 299.299 g/mol |

| Appearance | White crystalline solid |

| Density | 1.747 g/cm³ (hexahydrate)[1] |

| Melting Point | 35 °C (decomposes to tetrahydrate)[1][2] |

| Boiling Point | 120 °C (decomposition)[1] |

| Crystal Structure | Monoclinic[1] |

| Solubility in Water | 135 g/100 ml at 20 °C[1] |

Thermodynamic Data

A thorough search of scientific literature did not yield specific experimental values for the standard enthalpy of formation, standard molar entropy, or Gibbs free energy of formation for this compound hexahydrate. For illustrative purposes and to provide context for the type of data required for comprehensive thermodynamic analysis, Table 2 includes data for the related compound, magnesium chloride hexahydrate.

Table 2: Thermodynamic Properties of Magnesium Chloride and its Hexahydrate

| Property | Value | Compound |

| Standard Enthalpy of Formation (ΔfH⦵298) | -641.3 kJ/mol | MgCl₂ (s)[3] |

| Standard Molar Entropy (S⦵298) | 89.6 J/(mol·K) | MgCl₂ (s)[3] |

| Enthalpy of Fusion (ΔHfus) | 170.1 ± 2.5 J/g | MgCl₂·6H₂O[4] |

| Heat Capacity (Cp) | See Figure 1 | MgCl₂·6H₂O |

Thermal Decomposition

This compound hexahydrate undergoes a multi-step decomposition upon heating. The process involves dehydration followed by the decomposition of the anhydrous salt.

The decomposition pathway is as follows:

-

35 °C: The hexahydrate form begins to decompose into the tetrahydrate (Mg(ClO₃)₂·4H₂O).[1][5]

-

65 °C: Further dehydration leads to the formation of the dihydrate (Mg(ClO₃)₂·2H₂O).[1][5]

-

80 °C: The dihydrate transforms into a basic salt.[1]

-

120 °C: The final decomposition yields magnesium oxide (MgO), water (H₂O), oxygen (O₂), and chlorine (Cl₂).[1]

The thermal decomposition of the related compound, magnesium chloride hexahydrate, has been studied in more detail and follows a similar pattern of dehydration before hydrolysis and eventual conversion to magnesium oxide at higher temperatures.[6]

Experimental Protocols

The determination of the thermodynamic properties of hydrated salts like this compound hexahydrate involves several key experimental techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions, such as melting and dehydration.

Methodology:

-

A small, precisely weighed sample of this compound hexahydrate is placed in an aluminum pan.

-

The sample pan and an empty reference pan are placed in the DSC instrument.

-

The temperature of the sample and reference is increased at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic or exothermic events, such as melting or decomposition, are observed as peaks in the heat flow curve. The area under the peak is proportional to the enthalpy change of the transition.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with dehydration and decomposition.

Methodology:

-

A sample of this compound hexahydrate is placed in a high-precision balance within a furnace.

-

The sample is heated at a controlled rate in a specific atmosphere (e.g., dry air or an inert gas).

-

The mass of the sample is continuously monitored as a function of temperature.

-

Mass loss steps in the TGA curve correspond to the loss of water molecules or other volatile decomposition products.

Solution Calorimetry

Objective: To determine the enthalpy of formation.

Methodology:

-

The heat of solution of both the anhydrous this compound and its constituent elements (or simpler compounds with known enthalpies of formation) in a suitable solvent is measured using a solution calorimeter.

-

By applying Hess's Law to a thermochemical cycle involving the dissolution of the reactants and products, the enthalpy of formation of this compound can be calculated.

Visualization of Thermal Decomposition Pathway

The following diagram illustrates the sequential nature of the thermal decomposition of this compound hexahydrate.

Caption: Thermal decomposition pathway of this compound hexahydrate.

References

An In-depth Technical Guide to the Vibrational Spectroscopy of Magnesium Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of magnesium chlorate, Mg(ClO₃)₂, a compound of interest in various chemical and planetary science contexts. This document summarizes key infrared (IR) absorption data, outlines detailed experimental protocols for vibrational spectroscopic analysis, and presents a logical workflow for these studies.

Core Principles of Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful analytical tool for elucidating the molecular structure and bonding within a compound. For an ionic compound like this compound, these techniques probe the vibrational modes of the polyatomic chlorate anion (ClO₃⁻) and the interactions between the magnesium cation (Mg²⁺) and the chlorate anions, as well as any water of hydration.

The chlorate ion, possessing a trigonal pyramidal geometry (C₃ᵥ symmetry), exhibits four fundamental vibrational modes:

-

ν₁ (A₁): Symmetric Cl-O stretch

-

ν₂ (A₁): Symmetric O-Cl-O bend (scissoring)

-

ν₃ (E): Asymmetric Cl-O stretch

-

ν₄ (E): Asymmetric O-Cl-O bend (rocking)

All four modes are Raman active, while the A₁ and E modes are also IR active. The presence of the Mg²⁺ cation and the crystal lattice environment can influence the vibrational frequencies and may lead to the splitting of degenerate modes.

Quantitative Vibrational Spectroscopy Data

The following table summarizes the reported infrared absorption bands for this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

| Asymmetric Cl-O stretch (ν₃) of ClO₃⁻ | 1003 | IR | [1] |

| Characteristic band of Mg(ClO₃)₂ | 972 | IR | [1] |

| Characteristic band of Mg(ClO₃)₂ | 941 | IR | [1] |

| H₂O deformation (in hydrated species) | 1631 | IR | [1] |

| Antisymmetric vibration (likely lattice mode) | 621 | IR | [1] |

Note: A comprehensive Raman study of the this compound-water system has been performed, encompassing the anhydrous salt to the hexahydrate and aqueous solutions. However, the specific peak positions from this study were not available in the accessed literature.[2]

Experimental Protocols

The following sections detail standardized methodologies for the vibrational spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Materials and Equipment:

-

This compound (anhydrous or hydrated)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-die assembly

-

Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

-

Sample holder for pellets

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any adsorbed water, which has strong IR absorption bands.

-

In a dry environment (e.g., a glove box or under a dry nitrogen purge), grind a small amount of this compound (approximately 1-2 mg) with about 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder mixture to the pellet-die assembly.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

-

-

Spectral Acquisition:

-

Place the KBr pellet containing the sample into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

-

Process the spectrum by performing a background subtraction.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound.

Materials and Equipment:

-

This compound (anhydrous or hydrated)

-

Sample holder (e.g., a glass capillary tube or a well slide)

-

Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm)

-

Microscope objective for focusing the laser and collecting the scattered light

-

Charge-coupled device (CCD) detector

Procedure:

-

Sample Preparation:

-

Place a small amount of the crystalline this compound powder onto a clean microscope slide or pack it into a glass capillary tube.

-

No special sample preparation, such as pelletizing, is required for Raman spectroscopy of a solid.

-

-

Spectral Acquisition:

-

Place the sample on the microscope stage of the Raman spectrometer.

-

Focus the laser onto the sample using the microscope objective.

-

Set the laser power to a level that provides a good signal without causing sample degradation or fluorescence. Neutral density filters may be used to attenuate the laser power.

-

Set the acquisition parameters, including the exposure time and the number of accumulations (scans).

-

Collect the Raman spectrum, typically over a spectral range that includes the fundamental vibrations of the chlorate ion (e.g., 100-1200 cm⁻¹) and any water of hydration (if present, ~3000-3600 cm⁻¹).

-

If the sample is fluorescent, using a longer wavelength laser (e.g., 785 nm) may help to reduce the fluorescence background.

-

Cosmic rays may appear as sharp, intense spikes in the spectrum and should be removed using software filters.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the vibrational spectroscopy analysis of this compound.

Caption: Workflow for Vibrational Spectroscopy of this compound.

References

An In-depth Technical Guide to the Reaction of Magnesium Chlorate with Mineral Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactions between magnesium chlorate, a powerful oxidizing agent, and various mineral acids. Due to the hazardous nature of these reactions, this document emphasizes safety precautions and provides a detailed analysis of the potential reaction products and pathways. The information compiled herein is intended for use in controlled laboratory settings by qualified professionals. This guide summarizes available quantitative data, outlines general experimental protocols, and includes visualizations of key reaction pathways to facilitate a deeper understanding of the complex chemistry involved.

Introduction

This compound, Mg(ClO₃)₂, is a strong oxidizing agent that is incompatible with acids.[1][2][3] The high oxidation state of chlorine (+5) in the chlorate ion (ClO₃⁻) contributes to its inherent instability, particularly in the presence of strong acids.[4] Reactions between this compound and mineral acids are highly exothermic and can proceed with explosive violence, often leading to the formation of hazardous and unstable products. A thorough understanding of the underlying chemical principles is crucial for the safe handling and utilization of these substances in any research or development context. This guide will explore the reactions of this compound with hydrochloric acid, sulfuric acid, nitric acid, and phosphoric acid.

General Reactivity and Hazards

The primary hazard associated with the reaction of chlorates and strong acids is the formation of unstable and explosive chlorine dioxide (ClO₂) gas.[5][6][7] This yellowish-green gas is highly reactive and can decompose explosively, especially at elevated concentrations or temperatures.[7]

Key Hazards:

-

Explosion Risk: The mixture of this compound with strong acids can be explosive.[8][9]

-

Toxic Gas Formation: The generation of chlorine dioxide and chlorine gas poses a significant inhalation hazard.[10][11]

-

Exothermic Reaction: The reactions are highly exothermic, which can lead to a rapid increase in temperature and pressure, potentially causing container rupture.

-

Fire Risk: this compound is a strong oxidizer and can ignite combustible materials upon contact, a risk that is exacerbated by the presence of strong acids.[12]

Reactions with Specific Mineral Acids

Detailed experimental data on the specific reactions of this compound with mineral acids is limited in publicly available literature, likely due to the inherent dangers. However, based on the known chemistry of other chlorate salts, the following reaction pathways can be anticipated.

Reaction with Hydrochloric Acid (HCl)

The reaction between a chlorate and hydrochloric acid is known to produce chlorine and chlorine dioxide.[10][13] The reaction is complex and the product distribution can depend on factors such as concentration and temperature. A general balanced equation for the reaction of a chlorate with HCl, using sodium chlorate as an analog, is:

NaClO₃(aq) + 6HCl(aq) → NaCl(aq) + 3Cl₂(g) + 3H₂O(l)[14]

For this compound, the analogous reaction would be:

Mg(ClO₃)₂(aq) + 12HCl(aq) → MgCl₂(aq) + 6Cl₂(g) + 6H₂O(l)

It is crucial to note that the formation of chlorine dioxide is also highly probable, particularly with concentrated hydrochloric acid.

Reaction with Sulfuric Acid (H₂SO₄)

The reaction of a chlorate with concentrated sulfuric acid is exceptionally dangerous. It produces chloric acid (HClO₃), which is highly unstable and readily decomposes.[15][16][17] The decomposition of chloric acid can yield a mixture of products, including perchloric acid (HClO₄), chlorine (Cl₂), oxygen (O₂), and the dangerously explosive chlorine dioxide (ClO₂).[15]

A possible reaction sequence is:

-

Mg(ClO₃)₂(s) + H₂SO₄(conc) → MgSO₄(s) + 2HClO₃(aq)

-

The unstable chloric acid then decomposes through various pathways, for example:

The formation of chlorine dioxide makes this a particularly hazardous reaction to perform.

Reaction with Nitric Acid (HNO₃)

The reaction of chlorates with nitric acid is also a vigorous process. Studies on potassium chlorate have shown that the reaction produces a mixture of chlorine and oxygen gases, with the saline residue containing perchlorate and nitrate salts.[18] The reaction is described as tranquil compared to the reaction with sulfuric acid, but still hazardous.[18] A proposed reaction for potassium chlorate is:

4KClO₃ + 4HNO₃ → 4KNO₃ + 2Cl₂ + 5O₂ + 2H₂O

Extrapolating to this compound, a possible reaction could be:

2Mg(ClO₃)₂ + 4HNO₃ → 2Mg(NO₃)₂ + 2Cl₂ + 5O₂ + 2H₂O

It is important to note that this is a simplified representation and the actual products may be more complex.

Reaction with Phosphoric Acid (H₃PO₄)

Quantitative Data

Quantitative data for the reaction of this compound with mineral acids is scarce. The following table summarizes general kinetic data for the related reaction of sodium chlorate with hydrochloric acid for the generation of chlorine dioxide. This data is provided to give an indication of the reaction rates that might be expected.

| Temperature (°C) | First-Order Rate Constant (s⁻¹) | Second-Order Rate Constant (L·mol⁻¹·s⁻¹) |

| 30 | 0.0168 | 0.0019 |

| 40 | 0.0221 | 0.0028 |

| 50 | 0.0279 | 0.0060 |

| Table 1: Kinetic data for the reaction of sodium chlorate and hydrochloric acid.[13] |

Experimental Protocols

EXTREME CAUTION IS ADVISED. These reactions should only be performed by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment and with provisions for emergency response.

Materials

-

This compound (solid)

-

Concentrated mineral acids (Hydrochloric, Sulfuric, Nitric, Phosphoric)

-

Standard laboratory glassware (reaction flask, dropping funnel, condenser, gas outlet)

-

Quenching agent (e.g., sodium thiosulfate solution) for safe disposal of reactive species.

General Procedure (for small-scale qualitative analysis)

-

Set up the reaction apparatus in a fume hood. Ensure all glassware is clean, dry, and free of any organic contaminants.

-

Place a small, precisely weighed amount of this compound into the reaction flask.

-

Slowly add the mineral acid dropwise from the dropping funnel with continuous and efficient stirring.

-

Maintain a low temperature using an ice bath to control the exothermic reaction.

-

Vent the gaseous products through a scrubber containing a suitable neutralizing agent (e.g., sodium hydroxide solution) and a reducing agent (e.g., sodium thiosulfate solution) to trap toxic and reactive gases.

-

Upon completion of the reaction, the reaction mixture should be quenched by slowly adding it to a large excess of a suitable reducing agent solution (e.g., sodium thiosulfate or sodium bisulfite) to neutralize any unreacted chlorate and other oxidizing species before disposal.

Visualizations

Logical Flow for Safe Handling of this compound and Acid Reactions

Caption: Workflow for the safe execution of reactions involving this compound and mineral acids.

Decomposition Pathway of Chloric Acid

Caption: Simplified decomposition pathways of unstable chloric acid formed from the reaction of a chlorate with sulfuric acid.

Conclusion

The reactions of this compound with mineral acids are complex and present significant safety hazards, primarily due to the formation of explosive chlorine dioxide and the highly exothermic nature of the reactions. While specific quantitative data for these reactions is limited, a general understanding of the reactivity of the chlorate ion allows for the prediction of potential products and hazards. Strict adherence to safety protocols is paramount when handling these materials. Further research under controlled conditions is necessary to fully elucidate the kinetics, thermodynamics, and precise mechanisms of these reactions.

References

- 1. This compound | Mg(ClO3)2 | CID 25155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 4. This compound | 10326-21-3 | Benchchem [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Magnesium perchlorate | Mg(ClO4)2 | CID 24840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Sciencemadness Discussion Board - Help Please! Reaction Au+NaClO3+HCl - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. This compound CAS#: 10326-21-3 [m.chemicalbook.com]

- 13. Kinetics of the Reaction for Generation of Chlorine Dioxide from Sodium Chlorate and Hydrochloric Acid | Scientific.Net [scientific.net]

- 14. webqc.org [webqc.org]

- 15. youtube.com [youtube.com]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. m.youtube.com [m.youtube.com]

- 18. ART. XLVIII.--ON THE ACTION OF NITRIC ACID ON THE CHLORATES, IODATES, AND BROMATES OF POTASSA AND SODA. - ProQuest [proquest.com]

Methodological & Application

Application Notes and Protocols: Magnesium Chlorate and Perchlorate as Laboratory Desiccants

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided herein is for informational purposes only. Both magnesium chlorate and magnesium perchlorate are strong oxidizing agents and pose significant safety risks, including fire and explosion hazards, especially when in contact with organic materials. Magnesium perchlorate, in particular, is often designated as a Particularly Hazardous Substance (PHS). Always consult the Safety Data Sheet (SDS) for any chemical before use and perform a thorough risk assessment. Adherence to all institutional safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Introduction: Clarification on this compound vs. Magnesium Perchlorate

In the context of high-efficiency laboratory desiccants, it is crucial to distinguish between this compound (Mg(ClO₃)₂) and magnesium perchlorate (Mg(ClO₄)₂). While both are powerful oxidizing agents, magnesium perchlorate is the compound widely recognized and historically used as a superior drying agent due to its exceptional ability to absorb water.[1][2] It is commercially available under trade names such as Anhydrone.[2]

This compound is also a hygroscopic, strong oxidizer, but its primary applications are as a defoliant in agriculture and as an herbicide.[3][4] While it can absorb moisture, its use as a laboratory desiccant is not well-documented, and its reactivity profile presents similar, significant hazards.

Given the established, albeit hazardous, use of magnesium perchlorate as a high-efficiency desiccant, these notes will primarily focus on its application, with comparative data for this compound where available. The extreme safety precautions outlined are applicable to both compounds and cannot be overstated.

Properties and Performance of Magnesium Salts as Desiccants

The effectiveness of a desiccant is determined by its hygroscopicity, absorption capacity, and the intensity of its drying action (i.e., the low level of residual water vapor it can achieve). Magnesium perchlorate is known for its high efficiency in this regard.[1]

Physical and Chemical Properties

| Property | This compound (Mg(ClO₃)₂) | Magnesium Perchlorate (Mg(ClO₄)₂) |

| Formula Weight | 191.21 g/mol [4] | 223.21 g/mol [2] |

| Appearance | White deliquescent crystals or powder[5][6] | White, deliquescent powder or crystals[2] |

| Density | ~1.80 g/cm³[3][4] | 2.21 g/cm³ (anhydrous)[2] |

| Melting Point | 35 °C (decomposes at 120 °C)[3][7] | 251 °C (decomposes)[2] |

| Solubility in Water | Highly soluble; 135 g/100 mL at 20 °C[3][7] | Highly soluble; 99.3 g/100 mL[2] |

| Primary Hazard | Strong Oxidizer, Fire/Explosion Risk[5][6][8] | Strong Oxidizer, Fire/Explosion Risk, PHS[2][9][10][11] |

Comparative Desiccant Efficiency

Quantitative data comparing the drying efficiency of various desiccants is critical for selecting the appropriate agent for a given application. Magnesium perchlorate is capable of drying gases to a very low residual water content.

| Desiccant | Chemical Formula | Residual Water (mg H₂O per L of air) |

| Magnesium Perchlorate | Mg(ClO₄)₂ | ~0.0005 |

| Phosphorus Pentoxide | P₂O₅ | ~0.00002 |

| Calcium Oxide | CaO | ~0.003 |

| Sulfuric Acid (95%) | H₂SO₄ | ~0.003 |

| Molecular Sieves (4Å) | (Na₂O)ₓ·(Al₂O₃)y·(SiO₂)z | ~0.004 |

| Anhydrous Calcium Sulfate | CaSO₄ | ~0.005 |

| Silica Gel | SiO₂ | ~0.03 |

| Anhydrous Calcium Chloride | CaCl₂ | ~0.36 |

Note: Efficiency values are approximate and can vary with temperature, flow rate, and other experimental conditions. Data is compiled from various chemical handbooks and literature sources.

Application Notes

Suitable Applications

-

Drying of Inert Gases: Magnesium perchlorate is highly effective for drying analytical gas streams (e.g., air, nitrogen, helium, argon) for sensitive instrumentation where extremely low moisture levels are required.[12]

-

Drying Tubes: Used in reaction setups to protect moisture-sensitive reagents from atmospheric humidity.

Critical Limitations and Incompatibilities

-

NEVER use magnesium perchlorate to dry organic solvents, acids, or vapors of any organic substance. This can lead to the formation of highly unstable and explosive perchlorate esters or reaction mixtures.[6]

-

NEVER allow contact with reducing agents, powdered metals, sulfur, or any combustible material.[6][13] Mixtures are readily ignited by friction or heat and can be explosive.[6]

-

Acidic Gases: Do not use with acidic gases as it can react.

-

Ammonia: It strongly absorbs ammonia.[1]

-

Regeneration: Regeneration by heating is NOT RECOMMENDED in a standard laboratory setting. It requires heating to over 220 °C under vacuum, a process that is extremely hazardous due to the risk of explosion, especially if any organic contaminants are present.[2] Dispose of spent desiccant as hazardous waste.

Safety Protocols

Working with magnesium perchlorate requires stringent safety controls.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles and a face shield.[8]

-

Hand Protection: Use chemical-impermeable gloves (e.g., nitrile, neoprene). Inspect gloves before use.[8][10]

-

Body Protection: Wear a flame-resistant lab coat.[8]

Engineering Controls

-

Fume Hood: All handling of magnesium perchlorate must be performed inside a certified chemical fume hood to avoid inhalation of dust and to contain any potential reactions.[9][14]

-

Ventilation: Ensure adequate ventilation is always maintained.[8]

Handling and Storage

-

Storage: Store in a tightly closed, clearly labeled container in a cool, dry, well-ventilated area.[10]

-

Segregation: Store away from all combustible materials, organic chemicals, reducing agents, and acids.[10][11]

-

Handling: Avoid creating dust.[8] Use non-sparking tools for transfer.[14]

Spill and Waste Disposal

-

Spills: In case of a small spill, carefully sweep up the solid material with non-sparking tools, avoiding dust generation. Place it into a clean, dry, labeled container for hazardous waste disposal.[6] Do not mix with other waste.

-

Disposal: Spent or spilled magnesium perchlorate is considered hazardous waste. It must be disposed of according to institutional, local, and national regulations. Never discard in a general trash receptacle.

Experimental Protocols

Protocol for Drying a Gas Stream (e.g., Nitrogen)

This protocol describes the setup of a drying train to remove water vapor from an inert gas.

-

Preparation (in a fume hood):

-

Don all required PPE (goggles, face shield, lab coat, gloves).

-

Obtain a glass drying tube or column suitable for the gas flow rate. Ensure the glass is free of cracks or defects.

-

Place a small plug of glass wool at the bottom outlet of the drying tube.

-

-

Packing the Drying Tube:

-

Using a clean spatula, carefully and slowly add the anhydrous magnesium perchlorate to the tube. Do not tap or grind the material, as friction can be an ignition source.

-

Layer the desiccant between plugs of glass wool to prevent it from being carried out by the gas stream. Fill the tube to the desired level.

-

Place a final plug of glass wool at the top inlet.

-

-

Assembly:

-

Securely clamp the packed drying tube in a vertical position.

-

Connect the inert gas supply line to the inlet of the drying tube (typically the bottom, for up-flow drying to prevent channeling).

-

Connect the outlet of the drying tube to the experimental apparatus. Use appropriate, non-reactive tubing.

-

-

Operation:

-

Begin the flow of gas at a slow, controlled rate. A typical flow rate for efficient drying is 1-5 L/min, but this depends on the column size and specific application.

-

Monitor the system for any signs of reaction, heat generation, or pressure buildup.

-

-

Shutdown and Disassembly:

-

Stop the gas flow.

-

Carefully disconnect the gas lines.

-

The spent desiccant should be removed inside the fume hood and disposed of as hazardous waste. Do not attempt to regenerate.

-

Visualizations

The following diagrams illustrate key workflows and decision-making processes related to the use of magnesium perchlorate as a desiccant.

References

- 1. info.gfschemicals.com [info.gfschemicals.com]

- 2. Magnesium perchlorate - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 10326-21-3 [m.chemicalbook.com]

- 5. This compound | Mg(ClO3)2 | CID 25155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. IsoLab - Magnesium perchlorate [isolab.ess.washington.edu]

- 10. uicinc.com [uicinc.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Six Mistakes Companies Make with Moisture Control | Online Features | finehomesandliving.com [finehomesandliving.com]

- 14. fishersci.ca [fishersci.ca]

Application Notes and Protocols for the Investigation of Magnesium Chlorate in Pyrotechnic Compositions

Disclaimer: The following information is intended for researchers, scientists, and professionals with extensive experience in handling energetic materials. The use of magnesium chlorate in pyrotechnic compositions is not well-documented in publicly available literature and is considered extremely hazardous. Mixtures of magnesium and chlorates are known to be highly sensitive to friction, impact, and moisture, and can ignite spontaneously.[1][2][3] Extreme caution, specialized equipment, and a thorough understanding of the associated risks are paramount before undertaking any experimental work.

Introduction

This compound, Mg(ClO₃)₂, is a powerful oxidizing agent that is largely unresearched in the field of pyrotechnics.[4] While magnesium metal is a common fuel in pyrotechnics, valued for its ability to produce brilliant white light and enhance color purity, and chlorates are effective oxidizers, their combination is notoriously dangerous.[1][2][5] These application notes provide a theoretical framework for the initial investigation of this compound in pyrotechnic compositions, drawing upon general principles of pyrotechnic formulation and testing. Due to the lack of established data, this document focuses on precautionary measures and general methodologies rather than specific formulations.

Component Properties and Interactions

Magnesium (Fuel)

Magnesium is utilized in pyrotechnics for its high combustion temperature, which contributes to bright sparks and enhances the vibrancy of colored flames.[5][6] It is more effective than aluminum in color compositions because its combustion products, MgO and MgCl₂, are more readily vaporized, reducing black-body radiation that can wash out colors.[1] However, magnesium is highly reactive, particularly in the presence of moisture and oxidizing agents like chlorates, which can lead to spontaneous ignition.[1][2]

Chlorates (Oxidizer)

Chlorates, such as potassium chlorate (KClO₃), are potent oxidizers that provide the oxygen necessary for the rapid combustion of fuels in pyrotechnic compositions.[4][7] They are known for producing vibrant colors. However, chlorates are notoriously unstable and can form highly sensitive and explosive mixtures, especially with sulfur, ammonium salts, and certain metals like magnesium.[2][4][8]

This compound (Theoretical Oxidizer)

As a theoretical oxidizer, this compound is of interest due to its two chlorate ions per magnesium ion, suggesting a high oxygen content.[4] It is a white, crystalline, deliquescent solid, meaning it readily absorbs moisture from the air.[9] This hygroscopic nature further exacerbates the danger of using it with moisture-sensitive fuels like magnesium.

Safety Considerations

Extreme Hazard: The primary and most critical consideration is the inherent instability of magnesium and chlorate mixtures. These compositions are prone to spontaneous combustion, especially when moist.[1]

-

Moisture: Due to the deliquescent nature of this compound and the reactivity of magnesium with water, all handling and storage must be in a moisture-free environment.[2][9]

-

Friction and Impact: Chlorate-based mixtures are highly sensitive to friction and impact.[10] Use of non-sparking tools (e.g., wood, brass, aluminum) is mandatory.[3][11] Grinding or pressing of the final composition should be avoided or conducted remotely with extreme caution.

-

Incompatible Materials: Avoid contact with sulfur, ammonium salts, and acids.[8]

-

Personal Protective Equipment (PPE): Full protective gear, including face shields, flame-retardant clothing, and grounding straps, is essential. All work should be conducted in a blast-proof environment with remote handling capabilities.

Hypothetical Experimental Workflow

The following protocol is a general guideline for the evaluation of novel pyrotechnic compositions and must be adapted with extensive safety modifications for a substance as hazardous as this compound.

Material Preparation and Characterization

-

Synthesis and Purification: If this compound is not commercially available, it may be synthesized, for instance, through electrolytic preparation.[12] The final product must be thoroughly purified and characterized to ensure the absence of impurities that could increase its sensitivity.

-

Fuel Treatment: Magnesium powder should be passivated to reduce its reactivity. A common method is boiling the magnesium in a 5% potassium dichromate solution.[1]

Composition Formulation

-

Component Ratios: Theoretical ratios of fuel to oxidizer can be calculated based on oxygen balance. However, initial experiments should start with very small quantities (milligrams) and a high proportion of binder or coolant to reduce sensitivity.

-

Mixing: Components should be mixed gently using the diaper method (placing components on a sheet of paper and gently lifting the corners to mix) with non-sparking tools.[13] The use of a compatible wetting agent that does not react with the components can reduce dust and static electricity.[11] Water must not be used. [2]

Performance and Stability Testing

The following tests should be conducted on a very small scale and with remote operation.

| Parameter | Description | General Methodology |

| Friction Sensitivity | Determines the composition's sensitivity to frictional stimuli. | A small sample is placed on a grooved porcelain plate, and a weighted punch is applied. The lowest pressure causing ignition in a set number of trials is determined.[13] |

| Impact Sensitivity | Evaluates the composition's reaction to impact. | A small, weighted object is dropped from varying heights onto a sample of the composition. The height at which ignition occurs is recorded. |

| Thermal Stability | Assesses the composition's stability at elevated temperatures. | Differential Scanning Calorimetry (DSC) can be used to determine the decomposition temperature and identify any exothermic reactions that could lead to spontaneous ignition. |